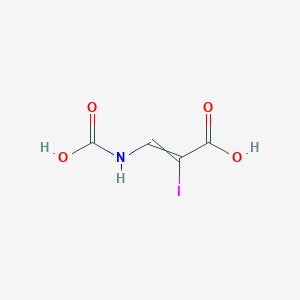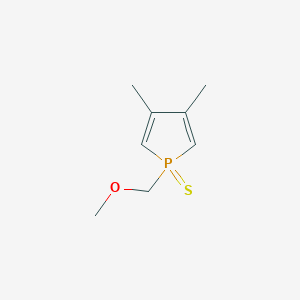
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus The presence of methoxymethyl and dimethyl groups adds to its structural complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of appropriate phosphole precursors with methoxymethylating agents. One common method is the reaction of 3,4-dimethylphosphole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Saturated phosphole derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with various molecular targets. The phosphole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The methoxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethylphosphole: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
1-Methoxymethyl-1H-indole: Contains a similar methoxymethyl group but differs in the core structure, leading to different reactivity and applications.
Dimethylphosphine oxide: Shares the phosphorus component but differs in the overall structure and reactivity.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione stands out due to its combination of a phosphole ring with methoxymethyl and dimethyl groups. This unique structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61213-90-9 |
|---|---|
Molekularformel |
C8H13OPS |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3,4-dimethyl-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C8H13OPS/c1-7-4-10(11,6-9-3)5-8(7)2/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
QBTZLTRUINHARC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=S)(C=C1C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




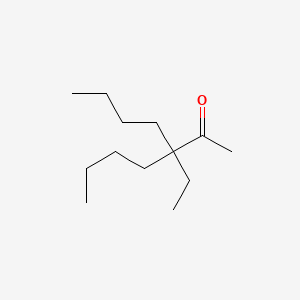

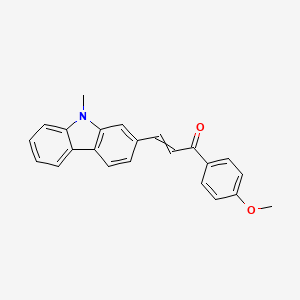
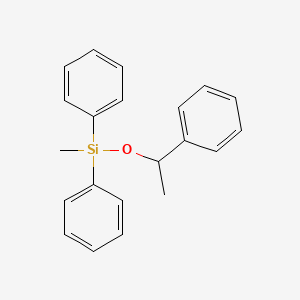

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
